molecular formula C9H7N5S B8648284 3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile

3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile

Cat. No.: B8648284
M. Wt: 217.25 g/mol
InChI Key: XJAIGOZPGKHJFE-UHFFFAOYSA-N
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Description

3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile is a heterocyclic compound that features both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile typically involves the reaction of 2-chloropyrazine with 1-methyl-1H-imidazole-2-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitriles to amines.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring, which can mimic histidine residues in proteins.

    Medicine: Studied for its potential antimicrobial and anticancer properties.

Mechanism of Action

The mechanism by which 3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile exerts its effects is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like 1-methylimidazole and 2-mercaptoimidazole share structural similarities and are used in similar applications.

    Pyrazine derivatives: Compounds such as 2-chloropyrazine and 2-aminopyrazine are structurally related and exhibit comparable reactivity.

Uniqueness

3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile is unique due to the combination of the imidazole and pyrazine rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler imidazole or pyrazine derivatives .

Properties

Molecular Formula

C9H7N5S

Molecular Weight

217.25 g/mol

IUPAC Name

3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile

InChI

InChI=1S/C9H7N5S/c1-14-5-4-13-9(14)15-8-7(6-10)11-2-3-12-8/h2-5H,1H3

InChI Key

XJAIGOZPGKHJFE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2=NC=CN=C2C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared according to Example 1 by using 1-methyl-1H-imidazole-2-thiol (228 mg, 2.00 mmol), NaH (60% dispersion in mineral oil, 88 mg, 2.20 mmol), and 3-chloropyrazine-2-carbonitrile (280 mg, 2.00 mmol) in DMF and benzene (6 ml, 1/1) by stirring at room temperature under nitrogen atmosphere for 4 hr.
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228 mg
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